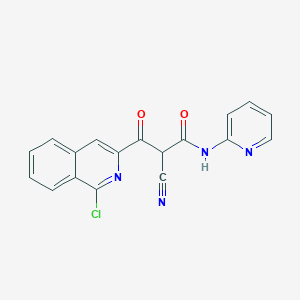
3-(1-chloroisoquinolin-3-yl)-2-cyano-3-oxo-N-(pyridin-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-chloroisoquinolin-3-yl)-2-cyano-3-oxo-N-(pyridin-2-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a chloroisoquinoline moiety, a cyano group, and a pyridinyl group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-chloroisoquinolin-3-yl)-2-cyano-3-oxo-N-(pyridin-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Chlorination: The isoquinoline core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Cyano Group Introduction: The cyano group is introduced via a nucleophilic substitution reaction using cyanide salts like sodium cyanide or potassium cyanide.
Amide Formation: The final step involves the formation of the amide bond by reacting the intermediate with pyridine-2-carboxylic acid or its derivatives under dehydrating conditions using reagents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(1-chloroisoquinolin-3-yl)-2-cyano-3-oxo-N-(pyridin-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
科学研究应用
3-(1-chloroisoquinolin-3-yl)-2-cyano-3-oxo-N-(pyridin-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(1-chloroisoquinolin-3-yl)-2-cyano-3-oxo-N-(pyridin-2-yl)propanamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, disrupting their normal function and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-(1-chloroisoquinolin-3-yl)-2-cyano-3-oxo-N-(pyridin-3-yl)propanamide: Similar structure but with a different position of the pyridinyl group.
3-(1-chloroisoquinolin-3-yl)-2-cyano-3-oxo-N-(pyridin-4-yl)propanamide: Another positional isomer with the pyridinyl group at the 4-position.
3-(1-chloroisoquinolin-3-yl)-2-cyano-3-oxo-N-(quinolin-2-yl)propanamide: Contains a quinoline moiety instead of pyridine.
Uniqueness
The uniqueness of 3-(1-chloroisoquinolin-3-yl)-2-cyano-3-oxo-N-(pyridin-2-yl)propanamide lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted research and development in various scientific fields.
属性
IUPAC Name |
3-(1-chloroisoquinolin-3-yl)-2-cyano-3-oxo-N-pyridin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O2/c19-17-12-6-2-1-5-11(12)9-14(22-17)16(24)13(10-20)18(25)23-15-7-3-4-8-21-15/h1-9,13H,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORJXBCURKHLEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Cl)C(=O)C(C#N)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














